3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
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Overview
Description
3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a quinazoline-2,4-dione core, which is a common scaffold in pharmaceutical compounds, and a piperazine moiety substituted with a fluorophenyl group, enhancing its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione typically involves multiple steps:
Formation of the Quinazoline-2,4-dione Core: This can be achieved by cyclization of anthranilic acid derivatives with urea or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinazoline core is reacted with 1-(4-fluorophenyl)piperazine.
Attachment of the Oxobutyl Chain: The final step involves the alkylation of the piperazine nitrogen with a suitable oxobutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the dione to a dihydroquinazoline derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as nitronium ions (NO2+) or halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
Biologically, the compound is studied for its interactions with various biological targets, including enzymes and receptors. Its structure-activity relationship (SAR) studies help in understanding its binding affinity and specificity.
Medicine
In medicinal chemistry, 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an antagonist for certain receptors, which could be beneficial in treating neurological disorders .
Industry
Industrially, the compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. It binds to these targets, modulating their activity. For instance, it may act as an antagonist at certain serotonin receptors, inhibiting their normal function and thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl derivatives: These compounds share the piperazine and fluorophenyl moieties but differ in the core structure.
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which also feature the quinazoline core but with different substituents.
Uniqueness
The uniqueness of 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione lies in its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple biological targets makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-16-7-9-17(10-8-16)25-12-14-26(15-13-25)20(28)6-3-11-27-21(29)18-4-1-2-5-19(18)24-22(27)30/h1-2,4-5,7-10H,3,6,11-15H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUXJXXFICQHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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